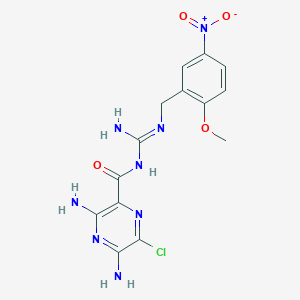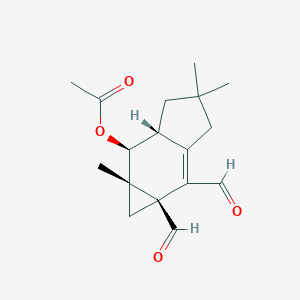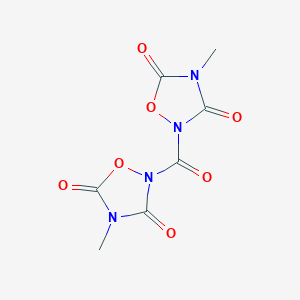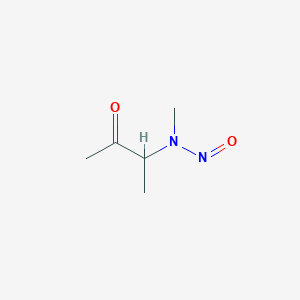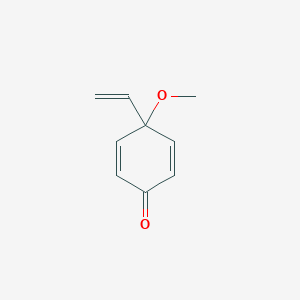
4-Ethenyl-4-methoxycyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethenyl-4-methoxycyclohexa-2,5-dien-1-one, also known as EMCH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a member of the cyclohexadienone family and has been extensively studied for its unique properties and potential benefits.
Mecanismo De Acción
The mechanism of action of 4-Ethenyl-4-methoxycyclohexa-2,5-dien-1-one in inhibiting cancer cell growth is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Efectos Bioquímicos Y Fisiológicos
4-Ethenyl-4-methoxycyclohexa-2,5-dien-1-one has been shown to have a number of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells, reduce inflammation, and act as an antioxidant. It has also been shown to have a low toxicity profile, making it a promising candidate for further study.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Ethenyl-4-methoxycyclohexa-2,5-dien-1-one in lab experiments is its high purity and yield, which makes it easy to work with. However, one limitation is that it can be difficult to synthesize in large quantities, which may limit its use in certain applications.
Direcciones Futuras
There are a number of future directions for research on 4-Ethenyl-4-methoxycyclohexa-2,5-dien-1-one, including further studies on its potential anti-cancer properties, as well as its applications in materials science and organic synthesis. Additionally, research could be conducted to explore the potential use of 4-Ethenyl-4-methoxycyclohexa-2,5-dien-1-one in combination with other compounds for enhanced therapeutic effects.
Métodos De Síntesis
4-Ethenyl-4-methoxycyclohexa-2,5-dien-1-one can be synthesized through a number of methods, including the reaction of 4-methoxycyclohexa-2,5-dien-1-one with acetylene in the presence of a catalyst. This reaction yields 4-Ethenyl-4-methoxycyclohexa-2,5-dien-1-one as the major product with high purity and yield.
Aplicaciones Científicas De Investigación
4-Ethenyl-4-methoxycyclohexa-2,5-dien-1-one has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 4-Ethenyl-4-methoxycyclohexa-2,5-dien-1-one has shown promising results as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells.
Propiedades
Número CAS |
122698-74-2 |
|---|---|
Nombre del producto |
4-Ethenyl-4-methoxycyclohexa-2,5-dien-1-one |
Fórmula molecular |
C9H10O2 |
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
4-ethenyl-4-methoxycyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C9H10O2/c1-3-9(11-2)6-4-8(10)5-7-9/h3-7H,1H2,2H3 |
Clave InChI |
LQVPLYHEHJIUAM-UHFFFAOYSA-N |
SMILES |
COC1(C=CC(=O)C=C1)C=C |
SMILES canónico |
COC1(C=CC(=O)C=C1)C=C |
Sinónimos |
2,5-Cyclohexadien-1-one,4-ethenyl-4-methoxy-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



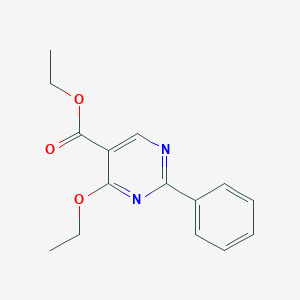
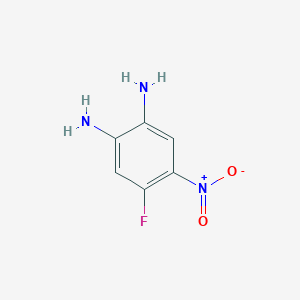
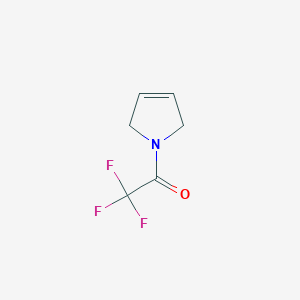
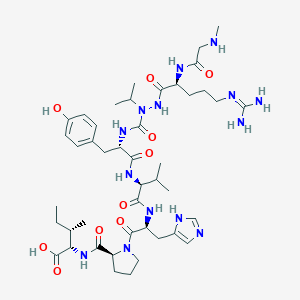
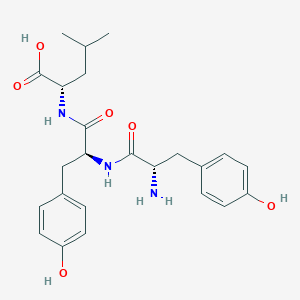
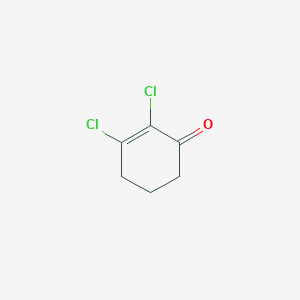
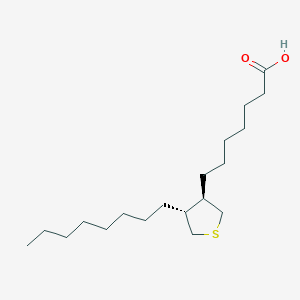
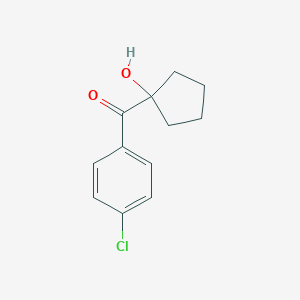
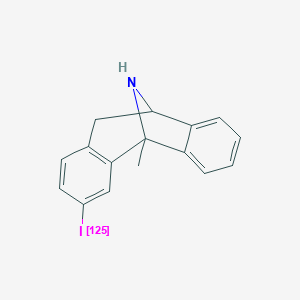
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-(1-Adamantyl)acetyl]amino]-3-(4-ethoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]butanediamide](/img/structure/B55533.png)
